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Compound of Interest

Compound Name: 1-D-Alanyl-L-proline

CAS No.: 61430-12-4

Cat. No.: B1599043

Get Quote

Technical Analysis: 1-D-Alanyl-L-Proline
Structure, Conformation, and Synthetic
Methodology
Executive Summary
This technical guide provides a comprehensive analysis of 1-D-Alanyl-L-proline (D-Ala-L-Pro),

a heterochiral dipeptide of significant interest in medicinal chemistry and structural biology.

Unlike its homochiral counterpart (L-Ala-L-Pro), the presence of the D-enantiomer at the N-

terminus introduces unique steric constraints and resistance to enzymatic degradation. This

document details the physicochemical properties, conformational dynamics (specifically the

prolyl cis-trans isomerization), solid-phase synthesis protocols, and analytical characterization

workflows required for its study.

Structural Fundamentals & Physicochemical
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The molecule comprises D-alanine coupled to L-proline via a peptide bond. The inclusion of D-

alanine creates a diastereomeric relationship with the natural L-Ala-L-Pro sequence, resulting

in distinct physical properties and biological recognition profiles.

Nomenclature & Identification:

IUPAC Name: (2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid[1]

Sequence: H-D-Ala-L-Pro-OH

Stereochemistry: Heterochiral (N-term: R-configuration; C-term: S-configuration)

Table 1: Physicochemical Profile
Property Value / Characteristic Note

Molecular Formula

Molecular Weight 186.21 g/mol

Isoelectric Point (pI) ~5.5 - 6.0
Estimated based on pKa

values of termini.[2][3]

Solubility High (Water, Methanol)
Zwitterionic character

enhances aqueous solubility.

Proteolytic Stability High

The D-Ala residue confers

resistance to N-terminal

aminopeptidases.

H-Bond Donors/Acceptors 2 / 3
Proline nitrogen lacks an

amide proton.

Conformational Analysis: The Prolyl Switch
The defining structural feature of D-Ala-L-Pro is the conformational equilibrium of the peptide

bond connecting the D-alanine and L-proline residues. Unlike primary amino acids, the cyclic

nature of proline's side chain (

bonded to
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) reduces the energy difference between cis (

) and trans (

) isomers.

2.1 Cis-Trans Isomerization
In typical peptides, the trans isomer is energetically favored by a factor of >1000:1 due to steric

clash in the cis form. However, in X-Pro bonds, the energy gap narrows significantly.[4]

L-Ala-L-Pro: ~10–20% cis population in water.

D-Ala-L-Pro: The heterochirality alters the steric environment. The side chain of D-Ala

(methyl group) and the

-methylene of the L-Pro ring interact differently than in the L-L system. This often stabilizes
turn conformations (e.g., Type II'

-turns) which are critical for receptor binding in peptidomimetic drugs.

2.2 Mechanism of Isomerization
The interconversion is slow on the NMR timescale (millisecond to second range) due to the

partial double-bond character of the amide bond (resonance energy ~20 kcal/mol).

Figure 1: Kinetic pathway of prolyl cis-trans isomerization. The high activation barrier results in

distinct NMR signals for both isomers.

Synthetic Methodology (Solid Phase Peptide Synthesis)
To ensure optical purity and prevent racemization of the sensitive D-Ala residue, Fmoc-based

Solid Phase Peptide Synthesis (SPPS) is the gold standard.

3.1 Reagents & Materials[5][6][7]
Resin: 2-Chlorotrityl Chloride (2-CTC) resin (prevents diketopiperazine formation common

with Proline C-term).

Amino Acids: Fmoc-L-Pro-OH, Fmoc-D-Ala-OH.
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Coupling Agents: HATU or DIC/Oxyma (superior for preventing racemization).

Solvents: DMF (reaction), DCM (washing).

3.2 Step-by-Step Protocol
Resin Loading:

Swell 2-CTC resin in DCM.

Add Fmoc-L-Pro-OH (1.2 eq) + DIPEA (4 eq) in DCM. Agitate 2h.

Capping: Add Methanol (1 mL) to quench unreacted chloride sites.

Deprotection (L-Pro):

Treat with 20% Piperidine in DMF (

min).

Wash (

DMF,

DCM).

Coupling (D-Ala):

Critical Step: Pre-activate Fmoc-D-Ala-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in

DMF for 30 seconds.

Add to resin immediately. Agitate 45–60 min.

Note: Use D-amino acid specifically here. Verify chirality of starting material.

Final Cleavage:

Treat resin with 95% TFA / 2.5% TIS / 2.5%

.
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Precipitate filtrate in cold diethyl ether.

Lyophilize to obtain crude white powder.

Figure 2: SPPS workflow for D-Ala-L-Pro synthesis using Fmoc chemistry on 2-CTC resin.

Analytical Characterization
Validating the structure requires distinguishing the D-L diastereomer from the L-L impurity.

4.1 Nuclear Magnetic Resonance (NMR)
Due to the slow isomerization described in Section 2, the

-NMR spectrum will show two sets of signals (rotamers).

(Proline): Typically appears as two multiplets. The major (trans) isomer is usually upfield
(~4.4 ppm) compared to the minor (cis) isomer (~4.7 ppm).

(Alanine): The doublet for the methyl group may split or broaden depending on the solvent (

vs. DMSO-

).

Diastereomeric Check: If L-Ala-L-Pro is present as a contaminant, a third distinct set of

signals will appear.

4.2 HPLC Analysis
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

Differentiation: D-Ala-L-Pro typically elutes at a slightly different retention time than L-Ala-L-

Pro due to different hydrophobic surface areas exposed in the preferred conformation. Chiral

chromatography (e.g., Crownpak) may be required for baseline resolution of

enantiomers/diastereomers.

Biological Relevance
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5.1 Protease Resistance
The D-configuration at the N-terminus renders the peptide bond resistant to cleavage by

standard aminopeptidases, which are stereoselective for L-amino acids. This makes D-Ala-L-

Pro a valuable scaffold for orally active peptide drugs.

5.2 Bacterial Cell Wall Mimetics
D-Alanyl residues are critical components of bacterial peptidoglycan (typically ending in D-Ala-

D-Ala).[8][9] D-Ala-L-Pro analogs are often used as:

Negative controls in Vancomycin binding studies (Vancomycin binds D-Ala-D-Ala; changing

the second residue to L-Pro abolishes binding).

Substrates for specific bacterial transporters that recognize the N-terminal D-Ala motif.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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